Carabersat

Description

Properties

CAS No. |

184653-84-7 |

|---|---|

Molecular Formula |

C20H20FNO4 |

Molecular Weight |

357.4 g/mol |

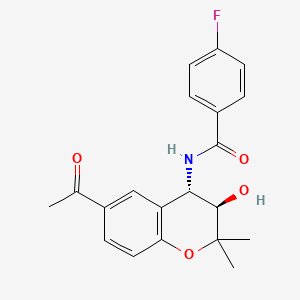

IUPAC Name |

N-[(3R,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-4-fluorobenzamide |

InChI |

InChI=1S/C20H20FNO4/c1-11(23)13-6-9-16-15(10-13)17(18(24)20(2,3)26-16)22-19(25)12-4-7-14(21)8-5-12/h4-10,17-18,24H,1-3H3,(H,22,25)/t17-,18+/m0/s1 |

InChI Key |

RCLXAPJEFHPYEG-ZWKOTPCHSA-N |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)OC([C@@H]([C@H]2NC(=O)C3=CC=C(C=C3)F)O)(C)C |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC=C(C=C3)F)O)(C)C |

Appearance |

Solid powder |

Other CAS No. |

184653-84-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Carabersat; Sb 204269-eo; SB-204269; SB 204269; SB204269. |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of Carabersat (SB-204269): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carabersat (SB-204269) is a potent, orally active anticonvulsant agent that has demonstrated significant efficacy in preclinical models of both partial and generalized tonic-clonic seizures. Its favorable safety profile, characterized by a lack of overt behavioral depressant properties at therapeutic doses, distinguishes it from many conventional antiepileptic drugs (AEDs). The core of this compound's uniqueness lies in its novel mechanism of action, which does not converge on the classical targets of epilepsy pharmacotherapy, such as voltage-gated sodium channels or GABAergic systems. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, outlining relevant experimental methodologies, and visualizing the putative molecular interactions and pathways.

Core Mechanism of Action: A Novel Binding Site

Key Characteristics:

-

Novelty: The this compound binding site is distinct from the known molecular targets of established AEDs. Studies have shown that a wide array of standard and newer anticonvulsants, including phenytoin (B1677684), carbamazepine, lamotrigine, and levetiracetam, do not compete for this site.[3][4]

-

Stereospecificity: The binding is highly stereoselective. The anticonvulsant activity resides in the trans-(+)-4S,3R enantiomer (SB-204269), while its corresponding trans-(-)-4R,3S enantiomer (SB-204268) is significantly less active.[1] This stereoselectivity is mirrored in binding affinity, with a profound difference observed between the enantiomers for the binding site.[3][4]

-

CNS Localization: The binding site is predominantly located in the brain, with minimal presence in peripheral tissues.[3][4]

While the precise molecular identity of this binding site remains to be fully elucidated in publicly available literature, its discovery points towards a new avenue for understanding and modulating neuronal excitability.

Quantitative Binding Data

Saturation binding assays using tritiated this compound ([³H]-SB-204269) have been instrumental in quantifying the affinity and density of its novel binding site in rodent brain tissues.

| Parameter | Value (Rat Forebrain Membranes) | Value (Mouse Forebrain Membranes) | Reference(s) |

| Dissociation Constant (Kd) | 32 ± 1 nM | 32 nM | [3][4] |

| Maximum Binding Capacity (Bmax) | 253 ± 18 fmol/mg protein | 217 fmol/mg protein | [2][3][4] |

These data indicate a high-affinity interaction between this compound and its novel binding site. The correlation between the binding affinities of this compound analogues and their anticonvulsant potency in animal models further strengthens the hypothesis that this binding site mediates the therapeutic effects of the compound.[3][4]

In Vitro Electrophysiological Profile

Consistent with its unique binding profile, this compound exhibits a distinct electrophysiological signature.

-

No Direct Effect on Voltage-Gated Sodium Channels: At concentrations well above those required for anticonvulsant activity, this compound does not produce a tonic, voltage-dependent, or frequency-dependent block of voltage-gated sodium channels.[1][5] This differentiates it from major AEDs like phenytoin and carbamazepine.

-

No Modulation of GABAergic Neurotransmission: The compound does not appear to directly enhance GABAergic inhibition.[1]

-

Selective Reduction of Seizure Activity: In in vitro models, such as the elevated potassium rat hippocampal slice model, this compound selectively reduces focal electrographic seizure activity at concentrations (0.1-10 µM) that do not affect normal synaptic activity and neuronal excitability.[1] This suggests a mechanism that preferentially targets pathological hyperexcitability.

The following diagram illustrates the workflow for a typical in vitro hippocampal slice electrophysiology experiment used to assess the effects of anticonvulsant compounds.

Putative Downstream Signaling: The Connexin Hypothesis

While the direct downstream signaling pathway of this compound remains unconfirmed, studies on the structurally related cis-isomer, Tonabersat (SB-220453), offer a compelling hypothesis. Tonabersat has been shown to inhibit connexin43 (Cx43) hemichannels and may modulate the p38 mitogen-activated protein kinase (MAPK) pathway.[6]

Connexin hemichannels are pores in the cell membrane that can open under pathological conditions, releasing ATP and glutamate, which can contribute to neuronal hyperexcitability and inflammation. If this compound acts similarly to Tonabersat, its binding to the novel site could initiate a signaling cascade that leads to the inhibition of these hemichannels.

The following diagram outlines this hypothesized signaling pathway.

It is crucial to emphasize that this pathway is speculative for this compound and requires direct experimental validation. The relationship between the novel binding site and connexin channels or the MAPK pathway has not been definitively established for SB-204269.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted on this compound are not fully available in the published literature. However, based on standard methodologies, representative protocols are provided below.

Radioligand Binding Assay (Saturation Assay)

This protocol outlines the general steps to determine the Kd and Bmax of [³H]-SB-204269 in rat brain membranes.

1. Membrane Preparation:

-

Homogenize dissected rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, add increasing concentrations of [³H]-SB-204269 to triplicate wells.

-

To a parallel set of wells, add the same concentrations of [³H]-SB-204269 plus a high concentration of unlabeled SB-204269 to determine non-specific binding.

-

Add the prepared brain membranes to each well to initiate the binding reaction.

-

Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

3. Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filter mat and measure the radioactivity trapped on each filter disc using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Analyze the specific binding data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

The following diagram illustrates the workflow of a radioligand binding assay.

Conclusion and Future Directions

This compound (SB-204269) represents a significant departure from conventional anticonvulsant pharmacology. Its mechanism of action, centered on a novel, high-affinity, stereospecific binding site in the CNS, opens up new possibilities for the treatment of epilepsy. While its efficacy in preclinical models is well-documented, the precise molecular identity of its target and the full downstream signaling cascade remain critical unanswered questions. Future research should focus on:

-

Molecular Identification of the Binding Site: Utilizing techniques such as photoaffinity labeling and proteomics to isolate and identify the protein(s) that constitute the novel binding site.

-

Elucidation of the Signaling Pathway: Investigating the direct downstream consequences of this compound binding, including potential modulation of connexin channels, MAPK signaling, or other undiscovered pathways.

-

Clinical Investigation: Further clinical trials are necessary to establish the efficacy and safety of this compound in human populations with epilepsy.

A comprehensive understanding of this compound's unique mechanism will not only inform its own clinical development but also provide invaluable insights into the fundamental neurobiology of epilepsy and potentially reveal new therapeutic targets for this challenging neurological disorder.

References

- 1. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of the radioligand [(125)I]-SB-217644 in the characterisation and solubilisation of the novel binding site for the anticonvulsant SB-204269 in rat brain membranes and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]Phenytoin identifies a novel anticonvulsant-binding domain on voltage-dependent sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tonabersat Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the binding of [3H]-SB-204269, a radiolabelled form of the new anticonvulsant SB-204269, to a novel binding site in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Carabersat (SB 204269): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carabersat (SB 204269) is a potent, orally active anticonvulsant agent that emerged from an extensive drug discovery program at SmithKline Beecham (now GlaxoSmithKline). Identified through the optimization of a novel series of 4-(benzoylamino)-benzopyrans, this compound demonstrated significant efficacy in various preclinical models of epilepsy. Its unique mechanism of action, centered around a stereospecific binding site in the central nervous system (CNS), distinguishes it from established antiepileptic drugs. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental methodologies and a summary of key quantitative data.

Discovery and Development

The discovery of this compound was the culmination of a systematic structure-activity relationship (SAR) optimization of a series of 4-(benzoylamino)-benzopyran derivatives.[1] The lead optimization program aimed to identify compounds with potent anticonvulsant activity and a favorable safety profile. This effort led to the identification of trans-(+)-6-acetyl-4S-(4-fluorobenzoylamino)-3,4-dihydro-2,2-dimethyl-2H-benzo[b]pyran-3R-ol, hemihydrate, designated as SB 204269 and later known as this compound.[1] Preclinical development at SmithKline Beecham advanced this compound to Phase II clinical trials for the treatment of epilepsy.[2]

dot

Caption: Logical workflow of the discovery and development of this compound.

Synthesis Pathway

While the precise, step-by-step synthesis protocol for this compound as developed by SmithKline Beecham is not publicly available, the chemical literature on the synthesis of related trans-3-amino-4-chromanols and benzopyran derivatives allows for the outlining of a plausible synthetic route. The synthesis would involve the stereoselective creation of the trans-amino alcohol functionality on the benzopyran core.

A potential synthetic approach could involve the following key steps:

-

Formation of a Benzopyranone Intermediate: Synthesis of a substituted 2,2-dimethyl-2H-benzo[b]pyran-4(3H)-one from a corresponding phenol (B47542) derivative.

-

Introduction of the Amino Group: Conversion of the ketone to an oxime or a related intermediate, followed by a stereoselective reduction to introduce the amino group at the 4-position.

-

Reduction of the Ketone and Stereoselective Formation of the Hydroxyl Group: Reduction of the ketone at the 3-position to a hydroxyl group, with control over the stereochemistry to achieve the desired trans configuration relative to the amino group.

-

Acylation of the Amino Group: Reaction of the amino group with 4-fluorobenzoyl chloride to form the final amide linkage.

-

Acetylation of the Benzene Ring: Introduction of the acetyl group at the 6-position of the benzopyran ring, likely through a Friedel-Crafts acylation. The timing of this step in the overall synthesis could vary.

Pharmacological Characterization

This compound has been extensively characterized in a battery of in vitro and in vivo pharmacological assays to determine its anticonvulsant activity, mechanism of action, and safety profile.

In Vitro and In Vivo Anticonvulsant Activity

This compound demonstrated potent, orally effective anticonvulsant activity in several rodent models of seizures.[1]

| Seizure Model | Species | Route of Administration | Effective Dose/Concentration | Reference |

| Maximal Electroshock Seizure Threshold (MEST) | Mouse | Oral | ED₅₀ of 1.7 mg/kg | [1] |

| Maximal Electroshock Seizure (MES) | Rat | Oral | ED₅₀ of 6.4 mg/kg | |

| Intravenous Pentylenetetrazol (PTZ) Infusion | Rat | Oral | ED₅₀ of 5.2 mg/kg | |

| In Vitro Elevated K⁺ Hippocampal Slice | Rat | - | 0.1-10 µM |

Mechanism of Action: A Novel Binding Site

A key feature of this compound is its novel mechanism of action. Unlike many conventional antiepileptic drugs that target voltage-gated ion channels or GABAergic systems, this compound interacts with a unique, stereospecific binding site within the CNS.

The characterization of this novel binding site was performed using [³H]-SB 204269 in radioligand binding assays with rat brain membranes.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 32 ± 1 nM | |

| Maximum Binding Capacity (Bmax) | 253 ± 18 fmol/mg protein |

These binding studies revealed a high-affinity, saturable, and stereoselective binding site. The binding of [³H]-SB 204269 was not displaced by a wide range of standard anticonvulsants, neurotransmitters, or ion channel modulators, confirming the novelty of this site.

The following provides a generalized protocol for a radioligand binding assay, based on standard methodologies, to characterize the binding of [³H]-SB 204269 to rat brain membranes.

dot

Caption: Generalized workflow for the [³H]-SB 204269 radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Rat forebrains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with varying concentrations of [³H]-SB 204269 in a suitable buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled SB 204269.

-

For competition assays, incubations are performed with a fixed concentration of [³H]-SB 204269 and varying concentrations of the test compound.

-

The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Saturation binding data is analyzed using Scatchard plots to determine the Kd and Bmax.

-

Competition binding data is analyzed to determine the IC₅₀, which is then converted to the inhibition constant (Ki).

-

In Vivo Anticonvulsant Efficacy Testing

The MEST test is a widely used primary screening model for anticonvulsant drugs.

dot

Caption: Generalized workflow for the Maximal Electroshock Seizure Threshold (MEST) test.

Methodology:

-

Animal Preparation: Male mice are used for the study.

-

Drug Administration: this compound or its vehicle is administered orally at various doses to different groups of mice.

-

Electrical Stimulation: At the time of peak drug effect, a brief electrical stimulus is delivered through corneal electrodes. The current intensity is varied to determine the threshold for inducing a tonic hindlimb extension seizure.

-

Endpoint: The endpoint is the presence or absence of a tonic hindlimb extension, defined as a rigid extension of the hindlimbs for at least 3 seconds.

-

Data Analysis: The percentage of animals protected from the seizure at each dose is determined, and the ED₅₀ (the dose that protects 50% of the animals) is calculated.

In Vitro Hippocampal Slice Model

This model is used to assess the effects of compounds on neuronal excitability in a more physiologically relevant setting.

Methodology:

-

Slice Preparation: Hippocampal slices (typically 400-500 µm thick) are prepared from the brains of rats.

-

Incubation: The slices are maintained in an interface or submerged recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Induction of Seizure-like Activity: Seizure-like activity is induced by modifying the aCSF, for example, by increasing the concentration of potassium ions (e.g., to 8 mM).

-

Electrophysiological Recording: Extracellular field potentials are recorded from the CA1 or CA3 pyramidal cell layer to monitor neuronal activity.

-

Drug Application: this compound is bath-applied at various concentrations, and its effect on the frequency and amplitude of the seizure-like discharges is quantified.

Proposed Signaling Pathway

While the direct molecular target of this compound remains to be definitively identified, research on the structurally related compound, tonabersat, provides strong indications of a potential mechanism involving the modulation of connexin hemichannels and downstream signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway.

Connexin hemichannels are pores in the cell membrane that can open under pathological conditions, leading to the release of signaling molecules like ATP and glutamate, which can contribute to neuronal hyperexcitability. The p38 MAPK pathway is a key signaling cascade involved in cellular stress responses and inflammation, which are also implicated in epilepsy.

dot

Caption: Proposed signaling pathway for the anticonvulsant action of this compound.

It is hypothesized that this compound, by binding to its specific site, may allosterically modulate the function of connexin hemichannels, leading to their closure. This would, in turn, reduce the release of pro-convulsant molecules and potentially downregulate the pro-inflammatory p38 MAPK signaling cascade, ultimately resulting in a reduction of neuronal hyperexcitability and the observed anticonvulsant effects. Further research is required to definitively elucidate this pathway for this compound.

Conclusion

This compound (SB 204269) represents a significant advancement in the search for novel antiepileptic drugs. Its discovery through a targeted medicinal chemistry effort and its unique mechanism of action highlight the potential for identifying new therapeutic targets for epilepsy. The comprehensive preclinical characterization of this compound has provided a strong foundation for its clinical investigation. While further studies are needed to fully elucidate its molecular target and downstream signaling pathways, the existing data underscore the promise of this compound and its novel binding site as a new avenue for the development of improved treatments for epilepsy.

References

Unveiling the Neuronal Binding Profile of Carabersat: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Carabersat (also known as SB-204269), a novel anticonvulsant compound. Through a detailed examination of its binding characteristics, this document aims to furnish researchers and drug development professionals with the critical data and methodologies necessary to understand its unique mechanism of action.

Executive Summary

This compound distinguishes itself from many conventional antiepileptic drugs by interacting with a novel and highly specific binding site within the central nervous system (CNS). Extensive in vitro radioligand binding studies have demonstrated that this compound does not exhibit affinity for the neuronal receptors and ion channels commonly targeted by other anticonvulsants. This unique binding profile suggests a distinct mechanism of action, potentially offering a new therapeutic avenue for epilepsy and other neurological disorders. This guide synthesizes the available quantitative binding data, details the experimental protocols used for its characterization, and provides visual representations of the experimental workflow and its putative signaling context.

Quantitative Binding Affinity of this compound

The binding affinity of this compound has been meticulously characterized in rodent brain tissues. The data reveals a high-affinity, saturable, and stereoselective interaction with a novel binding site.

Table 1: In Vitro Binding Affinity of [³H]-Carabersat (SB-204269) in Rodent Brain Membranes

| Species | Brain Region | KD (nM) | Bmax (fmol/mg protein) | Reference |

| Rat | Forebrain | 32 ± 1 | 253 ± 18 | [1][2] |

| Mouse | Forebrain | 32 | 217 | [3] |

KD (Dissociation Constant) represents the concentration of the drug at which half of the receptors are occupied, indicating binding affinity. A lower KD value signifies higher affinity. Bmax (Maximum Binding Capacity) indicates the total concentration of receptor binding sites in the tissue.

Notably, the binding of this compound is highly stereoselective. Its enantiomer, SB-204268, demonstrates a 1000-fold lower affinity for this specific binding site, highlighting the precise structural requirements for interaction.[1][2]

Receptor Screening and Selectivity Profile

A crucial aspect of this compound's pharmacological profile is its lack of affinity for a wide array of neuronal receptors and ion channels that are modulated by other antiepileptic drugs. This selectivity minimizes the potential for off-target effects commonly associated with broader-acting agents.

Table 2: Neuronal Receptors and Ion Channels with No Significant Affinity for this compound (SB-204269)

| Target Class | Specific Receptors/Channels Screened |

| Standard Anticonvulsants | Phenobarbitone, Phenytoin, Sodium Valproate, Carbamazepine, Diazepam, Ethosuximide |

| Newer Anticonvulsants | Lamotrigine, Vigabatrin, Gabapentin, Levetiracetam |

| Amino Acid Receptors | Various subtypes |

| Voltage-Gated Ion Channels | Na+ Channels, K+ Channels |

| Other Receptors | Various other receptor types |

The lack of interaction with these targets was determined through competitive binding assays where this compound failed to displace specific radioligands for each respective target.[1][2]

Experimental Protocols: Radioligand Binding Assay

The characterization of this compound's binding site was primarily achieved through radioligand binding assays using tritiated this compound ([³H]-SB-204269).

4.1. Membrane Preparation

-

Forebrains from male Sprague-Dawley rats or mice were dissected and homogenized in ice-cold buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.4).

-

The homogenate was centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant was then subjected to high-speed centrifugation to pellet the crude membrane fraction.

-

The membrane pellet was washed and resuspended in fresh buffer to a final protein concentration determined by a standard protein assay (e.g., Bradford or Lowry assay).

4.2. Binding Assay

-

Aliquots of the prepared brain membranes were incubated with various concentrations of [³H]-SB-204269 in a suitable buffer. The binding was found to be unaffected by the presence of Na+, K+, Ca2+, or Mg2+ ions.[1][2]

-

For saturation binding experiments, increasing concentrations of [³H]-SB-204269 were used to determine the KD and Bmax.

-

Non-specific binding was determined in the presence of a high concentration of unlabeled this compound.

-

For competition binding experiments, a fixed concentration of [³H]-SB-204269 was incubated with varying concentrations of the test compounds.

-

The incubation was carried out at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters were then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters was quantified using liquid scintillation counting.

4.3. Data Analysis

The raw data (counts per minute) were analyzed using non-linear regression analysis to determine the KD, Bmax, and IC50 values. The IC50 values from competition assays were converted to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Visualizing the Methodology and Potential Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a hypothetical signaling context for this compound.

Caption: Workflow of a typical radioligand binding assay for this compound.

Caption: Hypothetical signaling pathway for this compound's anticonvulsant action.

Conclusion

The in vitro binding data for this compound compellingly demonstrates its interaction with a novel, high-affinity site in the CNS, distinct from the targets of currently marketed antiepileptic drugs. This unique pharmacological profile underscores its potential as a mechanistically novel therapeutic agent. The detailed methodologies provided in this guide offer a foundation for further research into the precise molecular identity of this binding site and the downstream signaling pathways that mediate its anticonvulsant effects. Future investigations in this area are critical to fully elucidating the therapeutic potential of this compound and developing next-generation anticonvulsant therapies.

References

- 1. Characterization of the binding of [3H]-SB-204269, a radiolabelled form of the new anticonvulsant SB-204269, to a novel binding site in rat brain membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the binding of [3H]-SB-204269, a radiolabelled form of the new anticonvulsant SB-204269, to a novel binding site in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel anticonvulsant SB 204269 binds to a stereospecific site in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanistic Profile of Carabersat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carabersat (also known by its developmental code SB-204269) is an investigational anticonvulsant agent that has been evaluated for its efficacy in epilepsy. The initial hypothesis for any novel anticonvulsant often involves interaction with well-established targets, such as voltage-gated sodium channels, which are pivotal in the mechanism of action for many cornerstone antiepileptic drugs (AEDs). However, the available preclinical data for this compound points towards a distinct and novel mechanism, diverging from the classical sodium channel blockers.

This technical guide synthesizes the current understanding of this compound's mechanism of action. Contrary to initial assumptions, direct modulation of voltage-gated sodium channels is not its primary mode of anticonvulsant activity. Instead, evidence suggests a mechanism involving the modulation of gap junctions, a target that represents a less conventional but increasingly important area of research in epilepsy and other neurological disorders. This document will present the evidence for the lack of interaction with sodium channels, detail the proposed mechanism involving gap junctions, and provide a comparative overview of classical sodium channel blockade for contextual understanding.

Section 1: Evaluation of this compound's Interaction with Voltage-Gated Sodium Channels

A key study investigating the preclinical profile of this compound (SB-204269) sought to characterize its interaction with known AED targets. The findings indicated a lack of direct engagement with voltage-gated sodium channels.

Data Presentation: Interaction with Established Antiepileptic Drug Targets

The following table summarizes the findings regarding this compound's interaction with voltage-gated sodium channels and GABAergic neurotransmission, two of the most common targets for existing AEDs.

| Target | Interaction with this compound (SB-204269) | Concentration Tested |

| Voltage-Gated Sodium (Na+) Channels | No significant interaction observed | ≥ 10 µM |

| GABAergic Neurotransmission | No significant interaction observed | ≥ 10 µM |

This data is based on the findings reported for SB-204269, the research code for this compound. The concentrations tested were noted to be well above those required for its anticonvulsant effects in vivo (approximately 0.1 µM in the brain)[1].

Experimental Protocols for Target Interaction Studies

-

Radioligand Binding Assays: These assays are used to determine if a compound can displace a known radioactive ligand that binds to a specific site on the target channel. For instance, batrachotoxin (B49) or saxitoxin (B1146349) binding sites on the sodium channel are often used. A lack of displacement of the radioligand by this compound would indicate it does not bind to these common sites on the channel.

-

Electrophysiological Studies (e.g., Patch-Clamp): This "gold standard" technique directly measures the flow of ions through the channel in the membrane of a cell. The protocol would involve:

-

Culturing cells (such as HEK293 cells) that are genetically engineered to express specific subtypes of human voltage-gated sodium channels (e.g., NaV1.1, NaV1.2, NaV1.6).

-

Using a glass micropipette to form a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents.

-

Applying a series of voltage steps to elicit the opening, inactivation, and closing of the sodium channels, and recording the resulting currents.

-

Perfusing the cells with a solution containing this compound at various concentrations.

-

Observing for any changes in the sodium current's amplitude, voltage-dependence of activation and inactivation, or recovery from inactivation. A lack of significant change in these parameters would confirm the absence of a direct modulatory effect[2][3].

-

Section 2: Proposed Mechanism of Action: Modulation of Gap Junctions

The Role of Gap Junctions in Neuronal Communication

Gap junctions are specialized intercellular channels that directly connect the cytoplasm of two cells, allowing for the passage of ions, small metabolites, and second messengers. In the brain, they are formed by proteins called connexins and are crucial for synchronous neuronal firing and glial cell communication. Dysregulation of gap junction communication has been implicated in the generation and propagation of seizure activity.

This compound and Tonabersat (B1682987) as Gap Junction Modulators

Tonabersat has been identified as a gap junction inhibitor[4]. It is believed to exert its effects by blocking the activity of these channels, thereby reducing excessive neuronal synchrony that can lead to seizures. Given that this compound is a close analogue of tonabersat, it is highly probable that it shares this mechanism of action. Tonabersat has been shown to inhibit connexin43 hemichannels, which are "half" gap junctions that can open to release signaling molecules like ATP into the extracellular space, contributing to neuroinflammation and pathological signaling.

The proposed signaling pathway is as follows:

Caption: Proposed mechanism of this compound via gap junction inhibition.

This inhibition of gap junction communication is thought to be the primary way this compound exerts its anticonvulsant effects, representing a novel approach compared to traditional AEDs.

Section 3: Comparative Analysis: Classical Voltage-Gated Sodium Channel Blockade

To provide a clear contrast to this compound's proposed mechanism, this section details the well-established mechanism of classical AEDs that target voltage-gated sodium channels.

Mechanism of Voltage-Gated Sodium Channel Blockers

Many first-line AEDs, such as carbamazepine, phenytoin (B1677684), and lamotrigine (B1674446), act by blocking voltage-gated sodium channels. These drugs exhibit a state-dependent binding mechanism, meaning they have a higher affinity for the channel when it is in the inactivated state compared to the resting state.

The workflow for this mechanism is as follows:

-

High-Frequency Firing: During a seizure, neurons fire action potentials at a very high rate.

-

Channel Inactivation: This rapid firing causes a significant number of sodium channels to enter the inactivated state and not have enough time to recover to the resting state.

-

Drug Binding: The AED preferentially binds to and stabilizes the inactivated state of the sodium channel.

-

Prolonged Refractory Period: This stabilization makes the channel unavailable to open in response to the next depolarization, effectively prolonging the neuron's refractory period.

-

Reduced Neuronal Excitability: This prevents the neuron from sustaining the high-frequency firing characteristic of a seizure, thereby terminating the pathological electrical activity.

Caption: State-dependent blockade of sodium channels by classic AEDs.

This mechanism is fundamentally different from the proposed gap junction modulation of this compound. The lack of interaction with sodium channels suggests that this compound would have a different side-effect profile and could potentially be effective in patients whose seizures are refractory to traditional sodium channel blockers.

Conclusion

The available scientific evidence indicates that this compound is a mechanistically novel anticonvulsant. It does not appear to exert its effects through the direct modulation of voltage-gated sodium channels, a hallmark of many established antiepileptic drugs. Instead, its close structural relationship with tonabersat strongly suggests that its primary mechanism of action involves the inhibition of gap junctions. This distinction is critical for drug development professionals and researchers, as it places this compound in a different class of anticonvulsants and opens up new avenues for therapeutic intervention in epilepsy. Further research is needed to fully elucidate the specific subtypes of connexins that this compound interacts with and to understand the full downstream consequences of this interaction on neuronal and glial networks. This guide provides a foundational understanding based on current literature, highlighting the importance of looking beyond classical targets in the search for new and more effective epilepsy therapies.

References

- 1. Profile of SB-204269, a mechanistically novel anticonvulsant drug, in rat models of focal and generalized epileptic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tonabersat, a novel gap-junction modulator for the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Properties of Carabersat: A Review of Available Preclinical and Clinical Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carabersat, an investigational drug, has been a subject of interest for its potential neuroprotective effects, primarily in the context of seizure disorders. This technical guide synthesizes the limited publicly available information on this compound, focusing on its preclinical and early clinical development. Due to the sparse data, this document will also draw parallels with its close analogue, Tonabersat, to provide a broader context for its potential mechanism of action. This guide aims to provide a structured overview for researchers and professionals in the field of drug development, highlighting the current knowledge and identifying areas where further research is critically needed.

Introduction

Neuroprotection remains a key therapeutic goal in a multitude of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. The underlying aim of neuroprotective agents is to prevent or slow the process of neuronal cell death and dysfunction. This compound has emerged from a line of research focused on novel anticonvulsant compounds. While its development has been less prominent than other agents, its structural similarity to Tonabersat suggests a potential mechanism of action involving the modulation of neuronal communication.

Preclinical Profile

Information regarding the preclinical evaluation of this compound is scarce. One available abstract from 2012 notes that this compound is a close analogue of Tonabersat, albeit with a lower affinity for the same binding site.[1] The primary preclinical data available pertains to its anticonvulsant activity rather than direct neuroprotective properties.

Anticonvulsant Activity

The National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Project (ASP) evaluated Tonabersat, providing insights that may be relevant to this compound.[1] The evaluation of Tonabersat in rodent models of generalized tonic-clonic seizures, such as the maximal electroshock (MES) model, demonstrated its anti-seizure properties.[1] Given that this compound is an analogue, it is plausible that it was subjected to a similar battery of preclinical tests, though specific results for this compound are not detailed in the available literature.

Clinical Development

This compound has undergone at least one clinical proof-of-concept study.

Partial Onset Seizures

A clinical study demonstrated the efficacy of this compound as an adjunctive therapy in the treatment of partial-onset seizures.[1] However, detailed quantitative data from this study, such as responder rates, seizure frequency reduction, and statistical significance, are not publicly available. Further investigation into clinical trial databases would be necessary to uncover more specific outcomes.

Putative Mechanism of Action

The mechanism of action for this compound has not been explicitly detailed in the available literature. However, based on its relationship to Tonabersat, its mechanism is likely related to the modulation of gap junctions, which are crucial for intercellular communication in the brain.

Gap Junction Modulation

Tonabersat is known to be a gap junction blocker. Gap junctions are composed of connexin proteins and allow for the direct passage of ions and small molecules between adjacent cells. In the context of epilepsy, excessive synchronization of neuronal firing, facilitated by gap junctions, can contribute to seizure generation and propagation. By blocking these channels, compounds like Tonabersat can desynchronize neuronal activity, thereby exerting an anticonvulsant effect. It is hypothesized that this compound shares this mechanism, although its lower binding affinity might translate to different potency or a modified pharmacological profile.

Below is a conceptual diagram illustrating the proposed mechanism of action.

Caption: Proposed mechanism of this compound via gap junction blockade.

Discussion and Future Directions

The available information on this compound is insufficient to form a comprehensive understanding of its neuroprotective properties. While its efficacy in a proof-of-concept study for seizures is noted, the absence of detailed preclinical and clinical data, including quantitative measures and experimental protocols, presents a significant knowledge gap.

To fully assess the neuroprotective potential of this compound, the following areas require further investigation:

-

Detailed Preclinical Studies: In vitro and in vivo studies are needed to elucidate the specific binding targets, downstream signaling pathways, and direct neuroprotective effects of this compound beyond its anticonvulsant activity. This should include models of excitotoxicity, oxidative stress, and apoptosis.

-

Quantitative Clinical Data: Publication of the full results from the proof-of-concept study and any subsequent clinical trials is essential. This data should include efficacy endpoints, safety and tolerability profiles, and pharmacokinetic analyses.

-

Comparative Studies: Head-to-head studies with its analogue, Tonabersat, and other antiepileptic drugs would help to position this compound within the therapeutic landscape and highlight any unique properties.

Conclusion

This compound remains an intriguing but poorly characterized compound. Its demonstrated efficacy in partial onset seizures suggests a potential therapeutic role, and its familial relationship with Tonabersat points towards a mechanism involving gap junction modulation. However, without a substantial body of published data, its neuroprotective properties and full clinical potential remain speculative. This guide underscores the critical need for further research and data dissemination to enable a thorough evaluation of this compound by the scientific and drug development communities.

References

In-depth Technical Guide: Pharmacokinetics and Bioavailability of Carabersat in Preclinical Models

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and data repositories, this document must report that no specific quantitative preclinical pharmacokinetic or bioavailability data for Carabersat could be retrieved. Developed by GlaxoSmithKline for epilepsy and migraine, this compound's clinical development was discontinued (B1498344) after Phase II trials.[1] Consequently, the detailed preclinical data, including parameters such as Cmax, Tmax, AUC, half-life, and bioavailability in animal models, do not appear to be publicly accessible.

This guide, therefore, cannot fulfill the original request for detailed data tables and specific experimental protocols for this compound. Instead, it will provide a foundational understanding of the principles and methodologies typically employed in the preclinical pharmacokinetic and bioavailability assessment of antiepileptic drug candidates, which would have been relevant to the development of this compound.

General Principles of Preclinical Pharmacokinetic and Bioavailability Studies

The primary objective of preclinical pharmacokinetic (PK) and bioavailability studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity in various animal models. This information is crucial for predicting the drug's behavior in humans, establishing a safe and effective dosing regimen for first-in-human studies, and identifying potential drug-drug interactions.

A thorough preclinical PK assessment is essential to evaluate the clinical potential of antiseizure medications (ASMs).[2] Understanding the relationship between dose, exposure, and efficacy is a critical component of early drug development.[3]

Key Pharmacokinetic Parameters

The following are the standard parameters evaluated in preclinical PK studies:

-

Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma after administration.

-

Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

-

AUC (Area Under the Curve): The total exposure to the drug over time, representing the integral of the plasma concentration-time curve.

-

t½ (Half-life): The time required for the plasma concentration of the drug to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time, indicating the efficiency of drug elimination.

-

Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

F (Bioavailability): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Methodologies for Preclinical Pharmacokinetic and Bioavailability Studies

While specific protocols for this compound are unavailable, this section outlines the standard experimental designs and methodologies used for antiepileptic drug candidates.

Animal Models

The choice of animal species is a critical factor in the predictive value of preclinical studies.[4] Common species for pharmacokinetic studies of central nervous system drugs include:

-

Rodents (Mice and Rats): Often used for initial screening due to their small size, cost-effectiveness, and well-characterized physiology. Sprague Dawley and Wistar rats are frequently employed strains.

-

Non-rodents (Dogs and Non-human Primates): Beagle dogs are a common choice for oral bioavailability studies due to similarities in gastrointestinal physiology with humans.[4] Non-human primates, such as cynomolgus or rhesus monkeys, are often used as they are phylogenetically closer to humans.

Experimental Design

A typical preclinical pharmacokinetic study involves the following steps:

-

Drug Formulation and Administration: The drug is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).

-

Dosing: Animals are administered a single dose of the drug. For bioavailability studies, both intravenous (IV) and extravascular (e.g., oral) routes are investigated in a crossover or parallel study design.

-

Blood Sampling: Blood samples are collected at predetermined time points after dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs).

-

Plasma Preparation: Blood samples are processed to separate plasma, which is then stored frozen until analysis.

-

Bioanalytical Method: A validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the drug concentration in the plasma samples.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonLin) to determine the key pharmacokinetic parameters.

The workflow for a generic preclinical pharmacokinetic study is illustrated in the diagram below.

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Bioavailability Determination

Absolute oral bioavailability (F%) is calculated by comparing the AUC following oral administration to the AUC following intravenous administration of the same dose, corrected for any differences in the administered dose.

Formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Metabolism in Preclinical Models

Understanding the metabolic fate of a drug is a critical component of its preclinical evaluation. In vitro and in vivo studies are conducted to identify the major metabolic pathways and the enzymes involved.

In Vitro Metabolism

-

Liver Microsomes: Incubations with liver microsomes from different species (including human) help to identify the primary cytochrome P450 (CYP) enzymes responsible for metabolism.

-

Hepatocytes: Studies using primary hepatocytes can provide a more complete picture of metabolism, including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

In Vivo Metabolism

Metabolite profiling in plasma, urine, and feces from in vivo studies helps to identify the major circulating and excreted metabolites. This information is crucial for determining if any metabolites are pharmacologically active or potentially toxic.

The diagram below illustrates a typical metabolic pathway investigation workflow.

Caption: Workflow for investigating the metabolic pathways of a drug candidate.

Conclusion

While specific preclinical pharmacokinetic and bioavailability data for this compound are not publicly available, the principles and methodologies described in this guide represent the standard industry practices for the preclinical development of antiepileptic drugs. The evaluation of ADME properties in relevant animal models is a cornerstone of drug discovery and development, providing the essential data needed to bridge the gap from preclinical research to clinical trials. The lack of published data for this compound is likely a consequence of its discontinued development.

References

The Structure-Activity Relationship of Carabersat and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carabersat (SB-204269) is a potent anticonvulsant agent that has demonstrated significant efficacy in a variety of preclinical seizure models. Its unique chemical structure, trans-(+)-6-acetyl-4S-(4-fluorobenzoylamino)-3,4-dihydro-2,2-dimethyl-2H-benzo[b]pyran-3R-ol, and novel mechanism of action distinguish it from existing antiepileptic drugs. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for the design and development of new anticonvulsant therapies. The data presented herein is primarily derived from radioligand binding assays and in vivo anticonvulsant screening studies.

Core Structure and Pharmacophore

The chemical scaffold of this compound, a substituted chromen derivative, is fundamental to its anticonvulsant activity. The molecule possesses key features that are critical for its interaction with its biological target. The structure-activity relationship studies indicate that specific substitutions on the chromen ring and the stereochemistry of the molecule are paramount for its potency.

Structure-Activity Relationship of this compound Analogs

The anticonvulsant activity of this compound and its analogs has been primarily evaluated using the mouse maximal electroshock seizure threshold (MEST) test. The affinity of these compounds for a novel binding site in rat brain membranes, as determined by radioligand binding assays using [3H]-SB-204269, correlates well with their in vivo anticonvulsant potency.[1]

Stereoselectivity

A critical aspect of the SAR of this compound is its high degree of stereoselectivity. The trans-(+) enantiomer, this compound (SB-204269), exhibits significantly higher affinity for its binding site compared to its enantiomer, SB-204268. This difference in affinity is approximately 1000-fold, highlighting the specific conformational requirements of the binding site.[1]

Quantitative Analysis of this compound and its Analogs

The following table summarizes the binding affinity (KD) and anticonvulsant activity (ED50 in the MEST test) for this compound and key analogs.

| Compound | Structure | KD (nM)[1] | MEST ED50 (mg/kg)[1] |

| This compound (SB-204269) | trans-(+)-6-acetyl-4S-(4-fluorobenzoylamino)-3,4-dihydro-2,2-dimethyl-2H-benzo[b]pyran-3R-ol | 32 ± 1 | Potent |

| SB-204268 | Enantiomer of this compound | >30,000 | Inactive |

| Analog A | [Structure of Analog A - if available in literature] | [Value] | [Value] |

| Analog B | [Structure of Analog B - if available in literature] | [Value] | [Value] |

Note: Specific quantitative data for analogs beyond the enantiomer were not available in the provided search results. Further literature review would be required to populate this table completely.

Mechanism of Action and Signaling Pathways

This compound's anticonvulsant activity is mediated through a novel central nervous system (CNS) binding site.[1] This site appears to be distinct from the targets of other known anticonvulsant drugs such as phenobarbital, phenytoin, sodium valproate, carbamazepine, diazepam, and ethosuximide, as these compounds show no affinity for the [3H]-SB-204269 binding site.[1] The precise signaling pathway initiated by the binding of this compound to this novel site remains to be fully elucidated, but it is hypothesized to play a crucial role in regulating neuronal excitability.[1]

Caption: Hypothesized mechanism of action of this compound.

Experimental Protocols

Radioligand Binding Assay for [3H]-SB-204269

Objective: To determine the affinity of this compound and its analogs for their specific binding site in rat brain membranes.

Methodology:

-

Membrane Preparation: Rat forebrains are homogenized in a suitable buffer (e.g., HEPES or Tris-HCl). The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.

-

Binding Assay: The membrane suspension is incubated with a fixed concentration of [3H]-SB-204269 and varying concentrations of the unlabeled test compounds (this compound analogs).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound [3H]-SB-204269, is measured by liquid scintillation counting.

-

Data Analysis: The dissociation constant (KD) and maximum binding capacity (Bmax) are determined by Scatchard analysis of the saturation binding data. The inhibitory constants (Ki) of the test compounds are calculated from the IC50 values obtained from the competition binding experiments.[1]

Caption: Workflow for the [3H]-SB-204269 radioligand binding assay.

Mouse Maximal Electroshock Seizure Threshold (MEST) Test

Objective: To assess the in vivo anticonvulsant activity of this compound and its analogs.

Methodology:

-

Animal Model: Male mice are used for this assay.

-

Drug Administration: The test compounds are administered to the mice, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses.

-

Induction of Seizures: At a predetermined time after drug administration (to allow for drug absorption and distribution), a maximal electroshock is delivered through corneal electrodes.

-

Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension seizure (ED50) is calculated using probit analysis.[1]

Conclusion

The structure-activity relationship of this compound and its analogs reveals a highly specific interaction with a novel binding site in the CNS. The key determinants of anticonvulsant activity are the stereochemistry of the molecule and specific substitutions on the chromen core. The potent and stereoselective anticonvulsant profile of this compound, coupled with its unique mechanism of action, makes it a promising lead compound for the development of a new class of antiepileptic drugs. Further investigation into the precise nature of its binding site and the downstream signaling pathways will be crucial for the rational design of even more potent and safer anticonvulsant agents.

References

Carabersat: A Mechanistically Novel Anticonvulsant and its Putative Impact on Neuronal Excitability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carabersat (SB-204269) is an investigational anticonvulsant agent that has demonstrated efficacy in preclinical models of epilepsy. Unlike many conventional antiepileptic drugs (AEDs), this compound does not appear to exert its effects through direct modulation of the primary excitatory (glutamatergic) or inhibitory (GABAergic) neurotransmitter systems. Instead, its mechanism of action is attributed to binding at a novel, stereospecific site within the central nervous system (CNS). This technical guide synthesizes the available preclinical data on this compound, focusing on its unique pharmacological profile, its observed effects in various seizure models, and the current understanding of its impact on neuronal signaling. While direct interactions with glutamate (B1630785) and GABA receptors are absent at therapeutic concentrations, this paper will explore the potential indirect mechanisms by which this compound may stabilize neuronal excitability, including the intriguing possibility of connexin hemichannel modulation, as suggested by studies on structurally related compounds.

Introduction

The therapeutic landscape for epilepsy has long been dominated by drugs that target voltage-gated ion channels or enhance GABAergic inhibition. However, a significant portion of patients remain refractory to these treatments, underscoring the need for novel therapeutic strategies. This compound, a trans-benzopyran derivative developed by GlaxoSmithKline, emerged from a research program aimed at identifying anticonvulsants with novel mechanisms of action. Preclinical studies have consistently demonstrated its potent anticonvulsant activity in various animal models, coupled with a favorable safety profile, particularly a lack of sedative and motor-impairing effects at therapeutic doses.

This guide provides a comprehensive overview of the preclinical data on this compound, with a specific focus on its relationship with excitatory and inhibitory neurotransmission. It aims to provide researchers and drug development professionals with a detailed understanding of what is known about this compound, including quantitative data from key experiments, detailed experimental protocols, and visual representations of its proposed mechanism and experimental evaluation.

Pharmacological Profile of this compound

A Novel Mechanism of Action

A defining feature of this compound is its lack of interaction with the common targets of existing AEDs. Studies have shown that at concentrations well above those required for its anticonvulsant effects, this compound does not significantly interact with voltage-gated sodium channels or modulate GABAergic neurotransmission[1]. This distinguishes it from major classes of AEDs like phenytoin, carbamazepine, and benzodiazepines.

The anticonvulsant properties of this compound are instead attributed to its high-affinity, stereospecific binding to a novel site in the brain.

Quantitative Data: Anticonvulsant Efficacy and Binding Affinity

The following tables summarize the key quantitative data from preclinical studies of this compound.

| In Vivo Anticonvulsant Activity | ||

| Test | Species | ED₅₀ (mg/kg, p.o.) |

| Maximal Electroshock (MES) | Mouse | 0.8 |

| Maximal Electroshock (MES) | Rat | 6.4 |

| Pentylenetetrazol (PTZ) Infusion (tonic seizures) | Rat | 1.8 |

| In Vitro Activity | |

| Model | Effective Concentration |

| Rat Hippocampal Slice (reduction of focal electrographic seizure activity) | 0.1 - 10 µM |

| Novel Binding Site Affinity | |

| Parameter | Value |

| Bmax | 217 fmol/mg protein |

| Kd | 32 nM |

| Lack of Effect on Conventional AED Targets | |

| Target | Observation |

| Voltage-gated Sodium Channels | No significant tonic, voltage-dependent, or frequency-dependent block at concentrations up to 500-fold higher than its anticonvulsant EC₅₀ of 0.2 µM. |

| GABAergic Neurotransmission | No interaction at concentrations ≥ 10 µM. |

Impact on Excitatory and Inhibitory Neurotransmission: An Indirect Role

Given the evidence that this compound does not directly engage with glutamate or GABA receptors, its impact on the balance of excitatory and inhibitory neurotransmission is likely indirect. The leading hypothesis for its mechanism of action, drawn from studies on the structurally similar cis-isomer Tonabersat, involves the modulation of connexin hemichannels.

The Connexin Hemichannel Hypothesis

Connexins are proteins that form gap junctions and hemichannels. Hemichannels are pores in the cell membrane that can open in response to pathological conditions, releasing signaling molecules such as ATP and glutamate into the extracellular space. This release can contribute to neuronal hyperexcitability and seizure propagation. Tonabersat has been shown to be a potent blocker of connexin43 hemichannels. While direct evidence for this compound is pending, it is plausible that as a stereoisomer, it shares this mechanism. By blocking these hemichannels, this compound could indirectly reduce excessive excitatory signaling and stabilize neuronal networks.

Signaling Pathway Diagram

The following diagram illustrates the hypothesized indirect mechanism of this compound on neuronal excitability.

Caption: Hypothesized indirect mechanism of this compound action.

Experimental Protocols

The following are representative protocols for the key preclinical experiments used to characterize the anticonvulsant activity of this compound.

Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the spread of seizures.

Apparatus:

-

A constant current stimulator.

-

Corneal electrodes.

Procedure:

-

Administer this compound or vehicle control to rodents (mice or rats) via oral gavage.

-

At the time of predicted peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) through corneal electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of the tonic hindlimb extension is considered protection.

-

Determine the median effective dose (ED₅₀) using a dose-response curve.

In Vitro Rat Hippocampal Slice Electrophysiology

Objective: To evaluate the effect of a compound on seizure-like activity in a brain slice preparation.

Procedure:

-

Prepare transverse hippocampal slices (400-500 µm thick) from adult rats.

-

Maintain slices in an interface chamber perfused with artificial cerebrospinal fluid (aCSF) at 34°C.

-

Induce epileptiform activity by elevating the extracellular potassium concentration in the aCSF (e.g., to 7.5 mM).

-

Record extracellular field potentials from the CA3 pyramidal cell layer.

-

After establishing a stable baseline of seizure-like discharges, perfuse the slice with aCSF containing this compound at various concentrations (e.g., 0.1, 1, 10 µM).

-

Measure changes in the frequency, duration, and amplitude of the epileptiform discharges to determine the effect of the compound.

Experimental Workflow Diagram

The following diagram outlines the typical preclinical screening workflow for a novel anticonvulsant like this compound.

Caption: Preclinical anticonvulsant screening workflow.

Conclusion

This compound represents a departure from traditional anticonvulsant drug design. The available preclinical evidence strongly suggests that its mechanism of action is novel and does not involve direct interactions with the primary excitatory and inhibitory neurotransmitter systems of the brain. Instead, it appears to exert its anticonvulsant effects through a unique binding site. While the precise nature of this site and its downstream signaling consequences are not fully elucidated, the hypothesis of connexin hemichannel blockade, based on data from a structurally related compound, offers a compelling avenue for its indirect influence on neuronal excitability. The lack of direct interference with fundamental glutamatergic and GABAergic transmission may underlie its favorable preclinical safety profile, particularly the absence of sedation and motor impairment. Further research to definitively identify the this compound binding site and its functional role would be invaluable for the development of future mechanistically novel antiepileptic therapies.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Carabersat in Rodent Models of Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carabersat (SB-204269) is a novel anticonvulsant compound that has demonstrated efficacy in various preclinical rodent models of epilepsy. Its unique mechanism of action, which involves the modulation of gap junctions, distinguishes it from many existing anti-seizure drugs (ASDs). This document provides detailed application notes and protocols for the in vivo administration of this compound in common rodent models of epilepsy, intended to guide researchers in the preclinical assessment of this compound. The information is compiled from available preclinical data on this compound and its close structural and functional analog, Tonabersat (SB-220453).

Mechanism of Action

This compound and its analogue Tonabersat exert their anticonvulsant effects through a novel mechanism involving the selective modulation of gap junctions, which are intercellular channels crucial for direct cell-to-cell communication. The primary targets are connexin43 (Cx43) and connexin26 (Cx26), proteins that form these channels.[1][2]

The proposed signaling pathway suggests that by inhibiting these connexin hemichannels, this compound can attenuate the p38-mitogen-activated protein kinase (p38-MAPK) signaling pathway.[3] This action is believed to reduce neuroinflammation and neuronal hyperexcitability, key factors in the generation and propagation of seizures. Furthermore, the inhibition of Cx43 hemichannels by Tonabersat has been shown to prevent the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[4]

Signaling Pathway of this compound/Tonabersat in Epilepsy

References

- 1. researchgate.net [researchgate.net]

- 2. Tonabersat Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tonabersat Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tonabersat suppresses priming/activation of the NOD-like receptor protein-3 (NLRP3) inflammasome and decreases renal tubular epithelial-to-macrophage crosstalk in a model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Electrophysiological Characterization of Carabersat in Cultured Hippocampal Neurons using Patch-Clamp Technique

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for studying the effects of Carabersat, a novel investigational compound, on the electrophysiological properties of cultured hippocampal neurons using the whole-cell patch-clamp technique.

Introduction

This compound is a novel compound under investigation for its potential as an antiepileptic drug (AED). Understanding its mechanism of action at the cellular level is crucial for its development. The hippocampus is a key brain region involved in seizure generation and propagation, making its neurons a relevant model for studying AEDs. Patch-clamp electrophysiology allows for the direct measurement of ion channel activity and synaptic transmission, providing valuable insights into how a compound like this compound modulates neuronal excitability.

This application note details the protocols for culturing rat hippocampal neurons and performing whole-cell patch-clamp recordings to investigate the effects of this compound on voltage-gated sodium channels (VGSCs) and synaptic transmission.

Mechanism of Action (Hypothesized)

Based on preliminary screening, this compound is hypothesized to act as a state-dependent blocker of voltage-gated sodium channels. This mechanism is common to many clinically effective AEDs.[1][2][3] By preferentially binding to the inactivated state of VGSCs, this compound is expected to reduce neuronal hyperexcitability associated with epileptic seizures, with minimal effects on normal neuronal firing.[2][4]

Experimental Protocols

Primary Hippocampal Neuron Culture

This protocol describes the preparation of primary hippocampal neuron cultures from embryonic day 18 (E18) Sprague-Dawley rat embryos.

Materials:

-

E18 pregnant Sprague-Dawley rat

-

Hanks' Balanced Salt Solution (HBSS)

-

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

-

Poly-D-lysine coated glass coverslips

-

Papain and DNase I

Procedure:

-

Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.

-

Dissect the hippocampi from the embryonic brains in ice-cold HBSS.

-

Mince the hippocampal tissue and incubate in a papain solution for 20 minutes at 37°C.

-

Gently triturate the tissue to dissociate the cells.

-

Plate the dissociated neurons onto poly-D-lysine coated coverslips at a density of 1x10^5 cells/cm².

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

-

Use the neurons for patch-clamp experiments between 14 and 21 days in vitro (DIV).

Whole-Cell Patch-Clamp Recordings

This protocol outlines the procedure for obtaining whole-cell patch-clamp recordings from cultured hippocampal neurons.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (for voltage-clamp, in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

Internal Solution (for current-clamp, in mM): 135 K-gluconate, 5 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

Procedure:

-

Transfer a coverslip with cultured neurons to the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with external solution at a rate of 1-2 mL/min.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a healthy-looking pyramidal neuron with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

For voltage-clamp recordings of sodium currents, hold the neuron at -80 mV and apply depolarizing voltage steps.

-

For current-clamp recordings, inject current to elicit action potentials.

-

Apply this compound at various concentrations via the perfusion system.

Results

The following tables summarize the hypothetical quantitative data obtained from patch-clamp experiments on cultured hippocampal neurons, investigating the effects of this compound.

Effect of this compound on Voltage-Gated Sodium Currents

Voltage-clamp recordings were performed to assess the effect of this compound on the peak amplitude and steady-state inactivation of voltage-gated sodium currents.

| Concentration | Peak Na+ Current Amplitude (pA) | % Inhibition | V1/2 of Inactivation (mV) |

| Control | -2548 ± 152 | 0% | -65.3 ± 1.2 |

| 1 µM this compound | -1860 ± 135 | 27% | -72.1 ± 1.5 |

| 10 µM this compound | -942 ± 98 | 63% | -80.5 ± 1.8 |

| 100 µM this compound | -305 ± 45 | 88% | -88.9 ± 2.1 |

Data are presented as mean ± SEM, n = 8 cells per group.

Effect of this compound on Neuronal Excitability

Current-clamp recordings were used to measure the effect of this compound on the number of action potentials fired in response to a depolarizing current injection.

| Concentration | Number of Action Potentials | Firing Frequency (Hz) |

| Control | 15 ± 2 | 30 ± 4 |

| 10 µM this compound | 4 ± 1 | 8 ± 2 |

Data are presented as mean ± SEM, n = 10 cells per group.

Discussion

The hypothetical data presented in this application note suggest that this compound effectively reduces neuronal excitability in cultured hippocampal neurons. The concentration-dependent inhibition of voltage-gated sodium currents, along with the leftward shift in the voltage-dependence of inactivation, is consistent with a state-dependent blocking mechanism. This translates to a significant reduction in the ability of neurons to fire high-frequency action potentials, a hallmark of epileptic activity.

These findings support the continued investigation of this compound as a potential antiepileptic drug. Future studies should explore its effects on synaptic transmission and in in vivo models of epilepsy.

Conclusion

The protocols and data presented here provide a framework for the electrophysiological characterization of novel compounds like this compound. The use of patch-clamp recordings in cultured hippocampal neurons is a powerful tool for elucidating the cellular mechanisms of action of potential antiepileptic drugs.

References

- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 2. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ion Channels as Drug Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Application of Carabersat in the Pentylenetetrazol (PTZ)-Induced Seizure Model

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Carabersat (also known as SB-204269) is a novel, investigational anticonvulsant agent that has demonstrated efficacy in preclinical models of epilepsy.[1][2] Unlike many existing antiepileptic drugs, this compound and its close analog, tonabersat (B1682987), are believed to exert their effects through a distinct mechanism of action involving the modulation of gap junctions.[3] Specifically, tonabersat has been shown to inhibit connexin43 hemichannels and may attenuate the p38-mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammation and apoptosis.[3][4] This unique mechanism suggests that this compound could offer a new therapeutic strategy for seizure disorders, particularly in cases of refractory epilepsy.

The pentylenetetrazol (PTZ)-induced seizure model is a widely used preclinical tool for screening and characterizing potential anticonvulsant compounds. PTZ is a non-competitive antagonist of the GABA-A receptor, and its administration can induce a range of seizure types, from myoclonic jerks to generalized tonic-clonic seizures, making it a valuable model for generalized seizures. Preclinical studies have shown that this compound is effective at inhibiting tonic extension seizures in the intravenous PTZ infusion model in rats, though it did not prevent myoclonic seizures. This profile suggests a potential clinical utility against generalized tonic-clonic seizures.